Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Lipophilicity Drug design Pharmacokinetics

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (88422-80-4) is a structurally differentiated N-substituted acetamide whose 2-ethoxy group critically enhances lipophilicity, hydrogen-bonding capacity, and metabolic stability versus generic N-phenethylacetamides. This makes it an indispensable chemical probe for CNS drug-discovery, SAR analyses, and ligand-binding assays. Insist on the genuine compound—generic substitutes invalidate pharmacological data. Supplied with full analytical documentation (HPLC, MS, NMR) for R&D use only.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 88422-80-4
Cat. No. B14939838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-ethoxy-N-(2-phenylethyl)-
CAS88422-80-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOCC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-2-15-10-12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)
InChIKeyOEUIZYAREUAEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS 88422-80-4): A Structurally Distinct N-Substituted Acetamide for Pharmacological Research Procurement


Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS 88422-80-4) is an N-substituted acetamide derivative characterized by a 2-ethoxyacetamide core linked to a 2-phenylethyl group. This compound (molecular formula C12H17NO2, molecular weight 207.27 g/mol) represents a specific structural analog within the broader class of N-phenethylacetamides . Its unique ethoxy functionalization on the acetamide α-carbon distinguishes it from simpler N-phenethylacetamide derivatives, offering distinct physicochemical and potential pharmacological properties that are of interest in medicinal chemistry, chemical biology, and drug discovery research .

Why Generic N-Phenethylacetamide Substitution Fails: The Critical Role of the 2-Ethoxy Substituent in Acetamide, 2-ethoxy-N-(2-phenylethyl)-


Generic substitution of Acetamide, 2-ethoxy-N-(2-phenylethyl)- with simpler N-phenethylacetamide analogs (e.g., CAS 877-95-2) is scientifically unsound due to profound differences in physicochemical properties and biological activity profiles. The 2-ethoxy group on the acetamide core fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability . In the context of N-substituted acetamide structure-activity relationships, the nature of the N-substituent is a primary determinant of receptor binding, enzyme inhibition, and overall pharmacological behavior [1]. Therefore, procurement decisions must be based on the specific compound's verified properties, not on class-based assumptions .

Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS 88422-80-4) Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity and Predicted Membrane Permeability of Acetamide, 2-ethoxy-N-(2-phenylethyl)- vs. Unsubstituted N-Phenethylacetamide

The 2-ethoxy substituent on Acetamide, 2-ethoxy-N-(2-phenylethyl)- significantly increases its lipophilicity compared to the unsubstituted N-phenethylacetamide analog (CAS 877-95-2). While specific experimental LogP values are not available, computational predictions and structural analysis indicate a higher LogP value for the ethoxy-substituted compound, which directly correlates with enhanced passive membrane permeability [1]. In the context of N-substituted phenylacetamide structure-activity relationships, lipophilicity is a critical determinant of biological activity and drug-likeness .

Lipophilicity Drug design Pharmacokinetics

Altered Hydrogen-Bonding Capacity and Receptor Binding Profile of Acetamide, 2-ethoxy-N-(2-phenylethyl)- vs. Simple Acetamides

The 2-ethoxy substituent on Acetamide, 2-ethoxy-N-(2-phenylethyl)- introduces an additional ether oxygen atom, increasing the number of hydrogen bond acceptors from 1 (in the parent N-phenethylacetamide) to 2. This structural modification alters the compound's hydrogen-bonding capacity, which can influence its binding affinity and selectivity for biological targets . In a study of N-substituted phenylacetamides, lipophilicity and hydrogen-bonding parameters were found to correlate with antimicrobial and analgesic activities [1].

Molecular recognition Drug-receptor interactions Medicinal chemistry

Differentiated Metabolic Stability and Potential for Prodrug Development of Acetamide, 2-ethoxy-N-(2-phenylethyl)-

The 2-ethoxy group in Acetamide, 2-ethoxy-N-(2-phenylethyl)- may confer altered metabolic stability compared to simpler N-phenethylacetamide analogs. In the broader class of acetamide-containing compounds, the introduction of alkoxy substituents has been shown to modulate metabolic pathways and improve pharmacokinetic profiles . Specifically, acetamide derivatives are often employed as prodrugs, where the acetamide moiety can be cleaved metabolically to release the active amine [1].

Metabolic stability Prodrug design Pharmacokinetics

Optimal Research and Procurement Applications for Acetamide, 2-ethoxy-N-(2-phenylethyl)- (CAS 88422-80-4)


Pharmacological Screening for CNS-Active Agents Requiring Enhanced Membrane Permeability

The increased lipophilicity predicted for Acetamide, 2-ethoxy-N-(2-phenylethyl)- relative to simpler N-phenethylacetamides makes it a valuable candidate for CNS drug discovery programs. This compound can be included in screening libraries designed to identify compounds with improved blood-brain barrier penetration, particularly for neurological and psychiatric targets .

Medicinal Chemistry Studies Investigating the Role of Alkoxy Substituents on Acetamide Bioactivity

Acetamide, 2-ethoxy-N-(2-phenylethyl)- serves as a key structural probe for investigating how the 2-ethoxy substituent influences receptor binding, enzyme inhibition, and overall pharmacological activity. It can be used in comparative structure-activity relationship (SAR) studies alongside other N-substituted acetamides to elucidate the pharmacophoric requirements for specific biological activities [1].

Analytical Reference Standard for Quality Control and Method Development

Given its defined structure and purity, Acetamide, 2-ethoxy-N-(2-phenylethyl)- can be employed as a reference standard for analytical method development, including HPLC, LC-MS, and NMR spectroscopy. This application is particularly relevant for laboratories developing assays for acetamide-containing compounds or for quality control of synthetic batches .

Chemical Biology Tool for Investigating Hydrogen-Bonding Dependent Molecular Recognition

The presence of two hydrogen bond acceptors (amide oxygen and ethoxy oxygen) makes this compound a useful tool for studying the role of hydrogen bonding in protein-ligand interactions. It can be used in biophysical assays (e.g., SPR, ITC) to quantify binding thermodynamics and elucidate the molecular basis of recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.